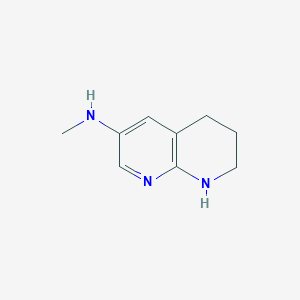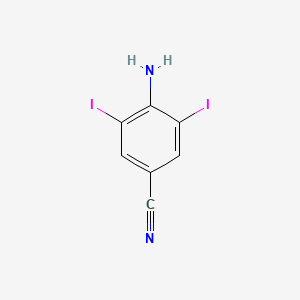
4-Amino-3,5-diiodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,5-diiodobenzonitrile is an organic compound with the molecular formula C7H4I2N2 It is characterized by the presence of two iodine atoms, an amino group, and a nitrile group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-diiodobenzonitrile typically involves the iodination of 4-aminobenzonitrile. One common method is the Sandmeyer reaction, where 4-aminobenzonitrile is diazotized and then treated with potassium iodide to introduce the iodine atoms at the 3 and 5 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3,5-diiodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Nitro derivatives of this compound.
Reduction Products: Reduced amine derivatives.
Applications De Recherche Scientifique
4-Amino-3,5-diiodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-3,5-diiodobenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of iodine atoms can enhance the compound’s binding affinity to specific targets, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
4-Amino-3-iodobenzonitrile: Similar structure but with only one iodine atom.
4-Iodobenzonitrile: Lacks the amino group and has only one iodine atom.
4-Amino-3,5-dibromobenzonitrile: Similar structure but with bromine atoms instead of iodine.
Uniqueness: 4-Amino-3,5-diiodobenzonitrile is unique due to the presence of two iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of amino and nitrile groups further enhances its versatility in various applications.
Propriétés
Formule moléculaire |
C7H4I2N2 |
|---|---|
Poids moléculaire |
369.93 g/mol |
Nom IUPAC |
4-amino-3,5-diiodobenzonitrile |
InChI |
InChI=1S/C7H4I2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 |
Clé InChI |
KZAZYYFHLABYQG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1I)N)I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


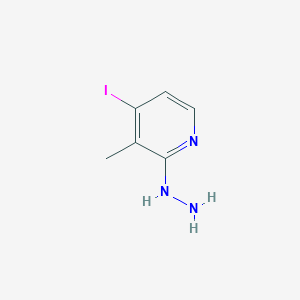


![3,4-Bis[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B15147849.png)
![N-{[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}cyclopropanecarboxamide](/img/structure/B15147859.png)


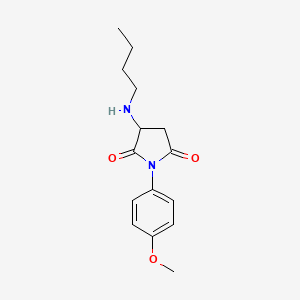
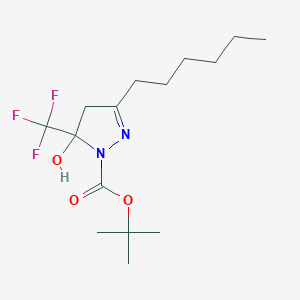
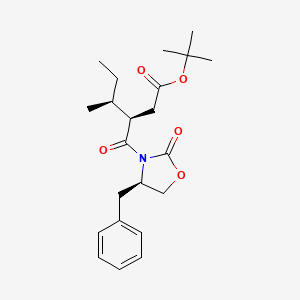

![2-[(3-chloro-2-methylphenyl)amino]-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone](/img/structure/B15147899.png)
